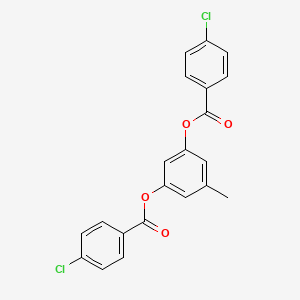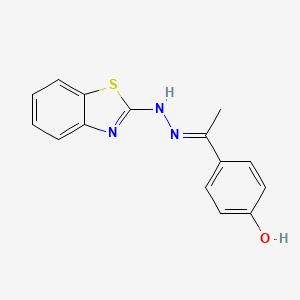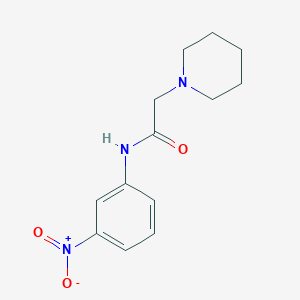
3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate is an organic compound characterized by the presence of chlorobenzoyl and chlorobenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate typically involves esterification reactions. One common method is the reaction between 3-hydroxy-5-methylphenyl 4-chlorobenzoate and 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: Reduction of the chlorobenzoyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (e.g., NH3) or thiols (e.g., RSH) in the presence of a base.
Major Products
Hydrolysis: 4-chlorobenzoic acid, 3-hydroxy-5-methylphenyl 4-chlorobenzoate.
Reduction: 3-((4-Hydroxybenzoyl)oxy)-5-methylphenyl 4-hydroxybenzoate.
Substitution: Corresponding amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It may also serve as a model compound for investigating the metabolism of chlorinated aromatic esters.
Medicine
Industry
In industry, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism by which 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate exerts its effects involves interactions with enzymes that catalyze ester hydrolysis. The compound’s ester bonds are susceptible to cleavage by esterases, leading to the formation of the corresponding acids and alcohols. These reactions can be studied to understand the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((4-Chlorobenzoyl)oxy)-4-methylphenyl 4-chlorobenzoate
- 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 3-chlorobenzoate
- 3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-bromobenzoate
Uniqueness
3-((4-Chlorobenzoyl)oxy)-5-methylphenyl 4-chlorobenzoate is unique due to the specific positioning of the chlorobenzoyl and chlorobenzoate groups. This arrangement influences its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent positions or types.
Eigenschaften
Molekularformel |
C21H14Cl2O4 |
|---|---|
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
[3-(4-chlorobenzoyl)oxy-5-methylphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14Cl2O4/c1-13-10-18(26-20(24)14-2-6-16(22)7-3-14)12-19(11-13)27-21(25)15-4-8-17(23)9-5-15/h2-12H,1H3 |
InChI-Schlüssel |
QYTRPNSQJWORCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)
![4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11539527.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11539531.png)
![(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11539535.png)
![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)

![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11539572.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
